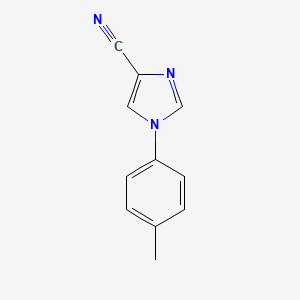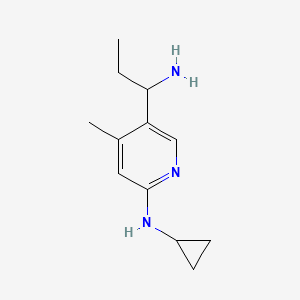
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an aminopropyl group, a cyclopropyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine typically involves multi-step organic synthesis. One common method involves the alkylation of 4-methylpyridin-2-amine with 1-bromopropane to introduce the aminopropyl group. This is followed by the cyclopropanation of the resulting intermediate using cyclopropyl bromide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can enhance the efficiency of the reactions due to their favorable fluidity and high thermal stability .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-Propyl-3-methylimidazolium chloride
- 3-(1H-imidazol-1-yl)propan-1-amine
Uniqueness
5-(1-Aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine is unique due to its combination of a pyridine ring with an aminopropyl and cyclopropyl group. This structure provides a balance of reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
5-(1-aminopropyl)-N-cyclopropyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-11(13)10-7-14-12(6-8(10)2)15-9-4-5-9/h6-7,9,11H,3-5,13H2,1-2H3,(H,14,15) |
Clave InChI |
XFXJRTAPNTUOPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C=C1C)NC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



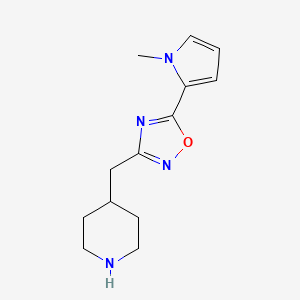

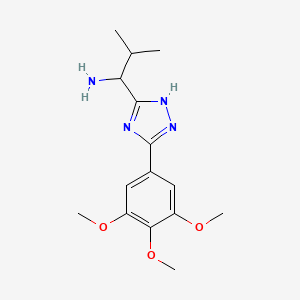

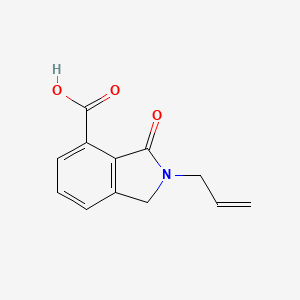
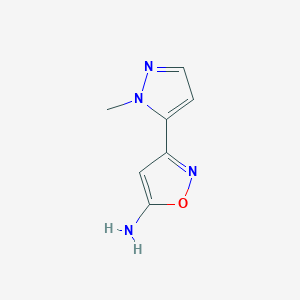
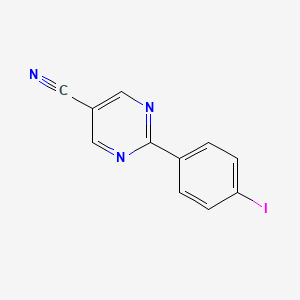
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
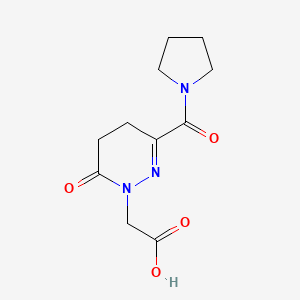


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)
